molecular formula C11H16FNO2 B13276888 2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol

2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol

Cat. No.: B13276888
M. Wt: 213.25 g/mol
InChI Key: OBUOFOUKQQBXFL-UHFFFAOYSA-N
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Description

2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol is an organic compound with a complex structure that includes a fluorophenyl group, an amino group, and a diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol typically involves the reaction of 3-fluorobenzylamine with 2-methyl-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: A similar compound with a different substituent on the amino group.

    2-Methyl-1,3-propanediol: Lacks the amino and fluorophenyl groups, making it less complex.

Uniqueness

2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylamino]-2-methylpropane-1,3-diol

InChI

InChI=1S/C11H16FNO2/c1-11(7-14,8-15)13-6-9-3-2-4-10(12)5-9/h2-5,13-15H,6-8H2,1H3

InChI Key

OBUOFOUKQQBXFL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=CC(=CC=C1)F

Origin of Product

United States

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